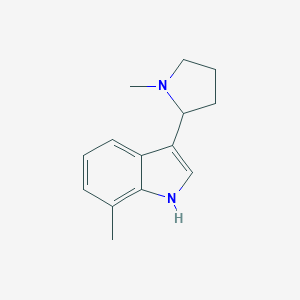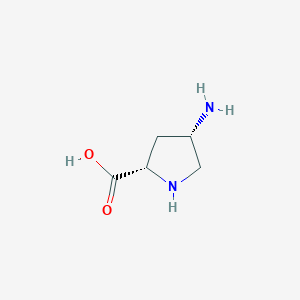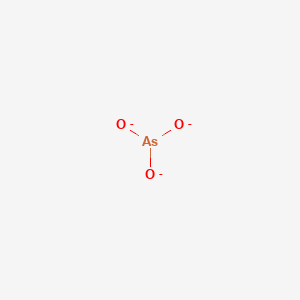
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 7-Me-MLP, is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. It has also been studied for its anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood. However, it is believed to act as a modulator of the serotonergic system. It has been shown to increase the release of serotonin in the brain, which is associated with mood regulation and the treatment of depression.
Biochemical and Physiological Effects
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various pain conditions.
実験室実験の利点と制限
One of the main advantages of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole for lab experiments is its high purity and stability. It can be easily synthesized in the lab, and its purity can be improved by optimizing the reaction conditions. However, one of the limitations of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for the research on 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole. One potential direction is to study its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use as an analgesic in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole and its potential side effects.
Conclusion
In conclusion, 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole as a therapeutic agent.
合成法
The synthesis of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 7-methylindole with 2-methylpyrrolidine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
特性
CAS番号 |
19137-72-5 |
|---|---|
製品名 |
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-5-3-6-11-12(9-15-14(10)11)13-7-4-8-16(13)2/h3,5-6,9,13,15H,4,7-8H2,1-2H3 |
InChIキー |
PALMSMPURBFZAO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3CCCN3C |
正規SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3CCCN3C |
同義語 |
7-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



